2-Isopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. The tetrahydroisoquinoline scaffold is widely recognized for its diverse biological activities and its presence in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The process begins with the amidation of phenethylamines with isobutyryl chloride to form amides. These amides then undergo cyclization under acidic conditions to form the tetrahydroisoquinoline ring, followed by reduction of the imine intermediate with sodium borohydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. For example, a palladium-catalyzed hydrogenation process can be employed to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation. By blocking this interaction, the compound can enhance the immune response against cancer cells .
Comparison with Similar Compounds
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the tetrahydroisoquinoline family:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the isopropyl group, which also exhibits diverse biological activities.
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar pharmacological properties.
3,4-Dihydroisoquinoline: A derivative that lacks the full saturation of the tetrahydroisoquinoline ring and exhibits different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
UKXXZHBWKKSUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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